
(4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Pyridin-2-yloxan-4-yl)methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2243512-92-5 . It has a molecular weight of 265.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.2ClH/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H . This code provides a specific description of the molecular structure of the compound.Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes emphasizes the significant role of specific inhibitors in deciphering the involvement of various CYP isoforms in drug metabolism. This is crucial for predicting potential drug-drug interactions. The study highlights the most selective inhibitors for different CYP isoforms, providing a foundation for understanding how specific chemical structures can influence enzyme selectivity and activity. Such inhibitors are instrumental in pharmaceutical research for assessing metabolism-based drug interactions (Khojasteh et al., 2011).
Chemistry and Properties of Pyridine Derivatives
The comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, and their complexes, underscores the diverse applications of pyridine derivatives in various fields. This includes their use in forming complex compounds with significant biological and electrochemical activity. The review identifies gaps and potential areas of interest for future research, highlighting the importance of pyridine derivatives in scientific and medicinal research (Boča et al., 2011).
Optoelectronic Materials from Quinazolines and Pyrimidines
The exploration of quinazolines and pyrimidines in optoelectronic materials reveals the significance of these compounds in developing novel materials for electronic devices, luminescent elements, and more. This review demonstrates the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating innovative optoelectronic materials, indicating the potential for these structures in advancing technology and materials science (Lipunova et al., 2018).
Corrosion Inhibitors
Quinoline derivatives are recognized for their efficacy as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces, highlighting the application of pyridine derivatives in protecting materials from corrosion. This review aggregates recent findings on quinoline-based compounds as corrosion inhibitors, providing insights into their mechanisms and effectiveness in various environments (Verma et al., 2020).
Synthesis and Applications of 1,4-Dihydropyridines
The review on 1,4-dihydropyridines (1,4-DHPs) discusses recent methodologies for synthesizing these compounds, emphasizing their significance in synthetic organic chemistry and biological applications. This highlights the versatility of 1,4-DHPs as foundational structures for developing drugs and other bioactive compounds, illustrating the broad applicability of pyridine derivatives in medicinal chemistry (Sohal, 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
(4-pyridin-2-yloxan-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAACNOWNNYBECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=CC=CC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

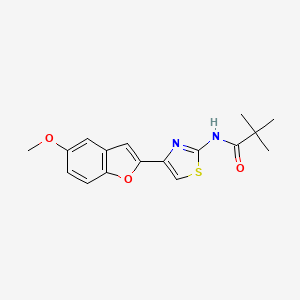
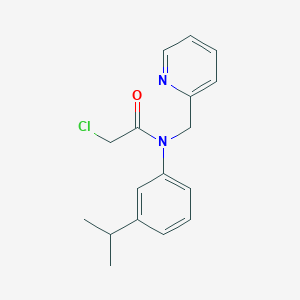
![N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2963774.png)
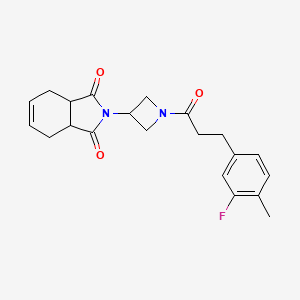
![4-tert-butyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2963778.png)

![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2963781.png)
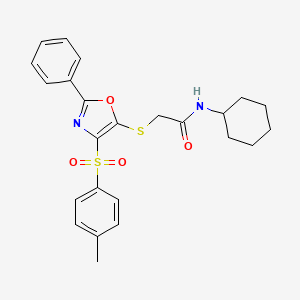

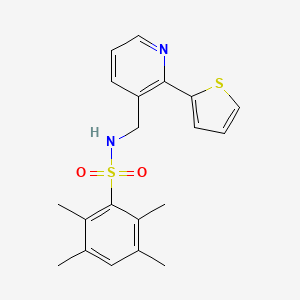
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2963786.png)

![N-cyclopropyl-1-{4-[(4-fluorobenzoyl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2963792.png)
